N-(1-benzofuran-3-ylmethyl)-1,3,3a,4,7,7a-hexahydro-4,7-epoxyisoindole-2-carboxamide
Description
N-(1-benzofuran-3-ylmethyl)-1,3,3a,4,7,7a-hexahydro-4,7-epoxyisoindole-2-carboxamide is a complex organic compound that features a benzofuran moiety and an epoxyisoindole structure. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound’s unique structure makes it a subject of interest in various fields of scientific research.
Properties
IUPAC Name |
N-(1-benzofuran-3-ylmethyl)-1,3,3a,4,7,7a-hexahydro-4,7-epoxyisoindole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c21-18(19-7-11-10-22-15-4-2-1-3-12(11)15)20-8-13-14(9-20)17-6-5-16(13)23-17/h1-6,10,13-14,16-17H,7-9H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQCLXAPAUPDGFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CN1C(=O)NCC3=COC4=CC=CC=C43)C5C=CC2O5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzofuran-3-ylmethyl)-1,3,3a,4,7,7a-hexahydro-4,7-epoxyisoindole-2-carboxamide typically involves the construction of the benzofuran ring followed by the formation of the epoxyisoindole structure. One common method for constructing benzofuran rings is through a free radical cyclization cascade, which allows for the synthesis of polycyclic benzofuran compounds with high yield and fewer side reactions . The epoxyisoindole structure can be synthesized using proton quantum tunneling, which also ensures high yield and minimal side reactions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes mentioned above. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzofuran-3-ylmethyl)-1,3,3a,4,7,7a-hexahydro-4,7-epoxyisoindole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can target the epoxyisoindole structure, leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
N-(1-benzofuran-3-ylmethyl)-1,3,3a,4,7,7a-hexahydro-4,7-epoxyisoindole-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-tumor and antibacterial properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(1-benzofuran-3-ylmethyl)-1,3,3a,4,7,7a-hexahydro-4,7-epoxyisoindole-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with various enzymes and receptors, leading to the inhibition of key biological processes . The epoxyisoindole structure may also contribute to the compound’s biological activity by forming covalent bonds with target proteins, thereby modulating their function .
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: Compounds such as 2-benzofuran carboxylic acid and 3-benzofuran methanol share structural similarities with the benzofuran moiety.
Epoxyisoindole derivatives: Compounds like 1,3,3a,4,7,7a-hexahydro-4,7-epoxyisoindole-2-carboxylic acid exhibit structural similarities with the epoxyisoindole moiety.
Uniqueness
N-(1-benzofuran-3-ylmethyl)-1,3,3a,4,7,7a-hexahydro-4,7-epoxyisoindole-2-carboxamide is unique due to the combination of the benzofuran and epoxyisoindole structures, which confer distinct biological activities and chemical reactivity. This dual functionality makes it a valuable compound for various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
